

Application Notes and Protocols for the Quantification of N-Methylatalaphylline

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Compound of Interest

Compound Name: *N-Methylatalaphylline*

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Introduction

N-Methylatalaphylline is a naturally occurring acridone alkaloid found in plants of the Rutaceae family, such as *Atalantia monophylla*. Acridone alkaloids are a class of compounds that have garnered significant interest due to their diverse biological activities, including potential anti-allergic properties.^[1] Accurate and precise quantification of **N-Methylatalaphylline** in various matrices, such as plant extracts and biological samples, is crucial for phytochemical analysis, pharmacological studies, and the development of new therapeutic agents.

This document provides detailed application notes and standardized protocols for the quantification of **N-Methylatalaphylline** using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Techniques for N-Methylatalaphylline Quantification

The primary analytical methods for the quantification of acridone alkaloids, and by extension **N-Methylatalaphylline**, are HPLC and LC-MS/MS. These techniques offer the necessary selectivity and sensitivity for complex matrices.

- High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for the separation and quantification of phytochemicals.[2] For acridone alkaloids, reversed-phase HPLC with a C18 column is commonly employed.[3][4] Detection can be achieved using a Diode Array Detector (DAD) or a fluorescence detector, the latter often providing higher sensitivity for fluorescent compounds like acridone alkaloids.[3][4]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.[5][6] This technique is particularly useful for quantifying low concentrations of analytes in complex biological matrices and for structural elucidation.[6][7]

Experimental Protocols

Protocol 1: Quantification of N-Methylatalaphylline using HPLC-UV/Fluorescence

This protocol provides a general framework for the quantification of **N-Methylatalaphylline** in plant extracts. Method optimization and validation are essential for specific applications.

1. Sample Preparation (Plant Material)

- Extraction:
 - Dry the plant material (e.g., roots of *Atalantia monophylla*) at 40°C and grind it into a fine powder.
 - Extract the powdered material with a suitable solvent such as methanol or a mixture of dichloromethane and acetone.[1] Sonication or maceration can be used to enhance extraction efficiency.
 - Filter the extract and evaporate the solvent under reduced pressure to obtain the crude extract.
 - Dissolve a known amount of the crude extract in the mobile phase for HPLC analysis.
 - Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions

- Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD or fluorescence detector.
- Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 μ m particle size) is recommended.[3][4]
- Mobile Phase: A gradient elution using a mixture of methanol and water or acetonitrile and water is typically effective.[3] The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.
- Flow Rate: 1.0 mL/min.[3]
- Column Temperature: 25°C.[3]
- Injection Volume: 20 μ L.[3]
- Detection:
 - UV/DAD: Monitor at a wavelength determined by the UV spectrum of **N-Methylatalaphylline**.
 - Fluorescence: Use an excitation wavelength of approximately 395 nm and an emission wavelength of approximately 435 nm (values for 9(10H)-acridone, optimization for **N-Methylatalaphylline** is required).[3][4]

3. Calibration and Quantification

- Prepare a series of standard solutions of purified **N-Methylatalaphylline** of known concentrations.
- Inject the standard solutions into the HPLC system to construct a calibration curve by plotting peak area against concentration.
- Inject the prepared sample solution and determine the concentration of **N-Methylatalaphylline** from the calibration curve.

Protocol 2: Quantification of N-Methylatalaphylline using LC-MS/MS

This protocol is suitable for the sensitive quantification of **N-Methylatalaphylline** in biological matrices.

1. Sample Preparation (Biological Samples, e.g., Plasma)

- Protein Precipitation:
 - To 100 μ L of plasma, add 300 μ L of cold acetonitrile containing an appropriate internal standard.
 - Vortex for 1 minute to precipitate proteins.
 - Centrifuge at 10,000 rpm for 10 minutes.
- Evaporation and Reconstitution:
 - Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 μ L of the initial mobile phase.
 - Filter through a 0.22 μ m syringe filter before injection.

2. LC-MS/MS Instrumentation and Conditions

- Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
- Column: A reversed-phase C18 or HILIC column.
- Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
- Flow Rate: 0.2 - 0.5 mL/min.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

- MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the protonated molecule $[M+H]^+$ of **N-Methylatalaphylline**, and the product ions will be specific fragments generated by collision-induced dissociation. These transitions need to be determined by infusing a standard solution of **N-Methylatalaphylline**.

3. Data Analysis

- Quantification is based on the peak area ratio of the analyte to the internal standard.
- A calibration curve is constructed using standard solutions with known concentrations.

Data Presentation

The following tables summarize typical validation parameters that should be determined for a robust quantification method.

Table 1: HPLC Method Validation Parameters

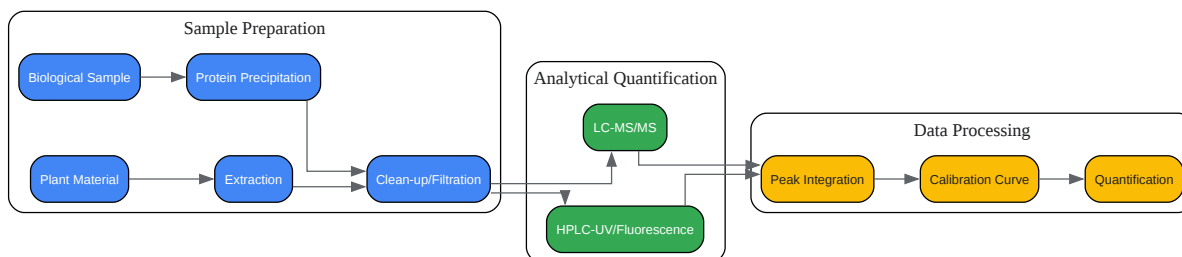
Parameter	Typical Range
Linearity (r^2)	> 0.999[3][4]
Limit of Detection (LOD)	0.1 - 1 ng/mL[3]
Limit of Quantification (LOQ)	0.5 - 5 ng/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	95 - 105%

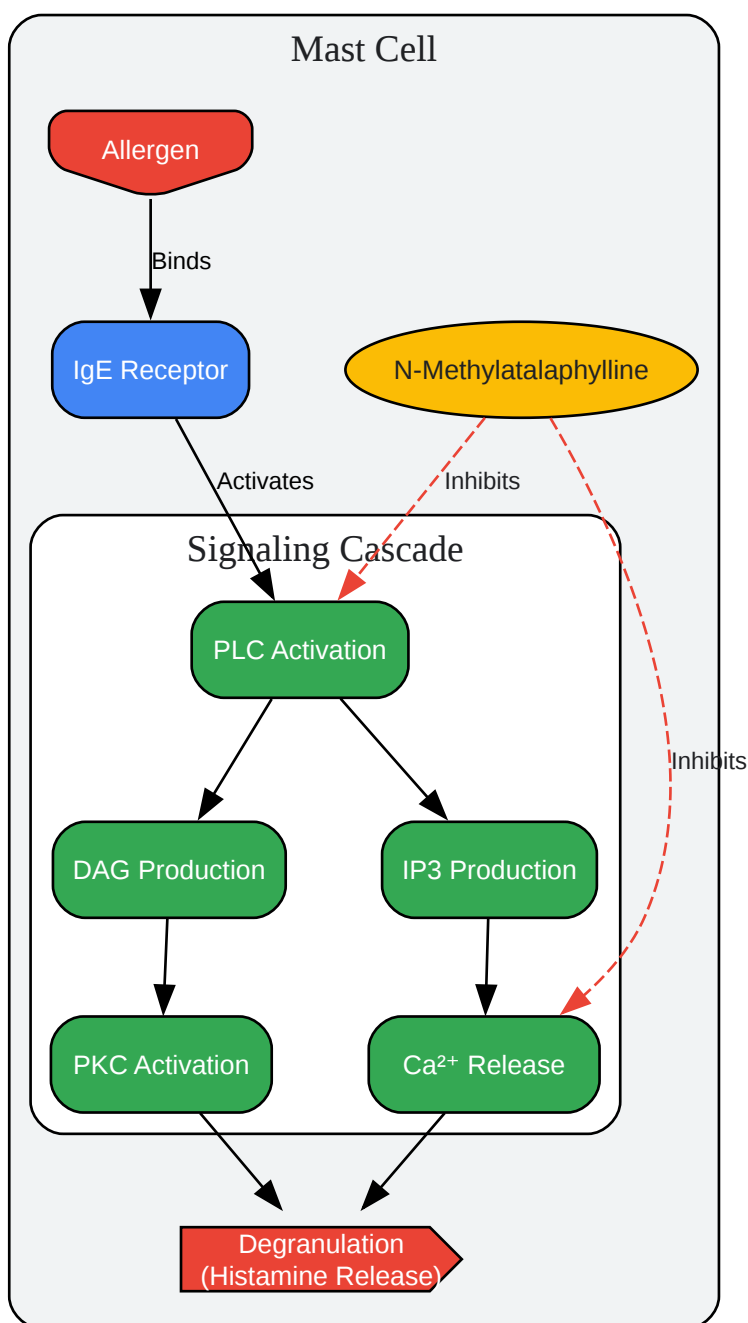
Table 2: LC-MS/MS Method Validation Parameters

Parameter	Typical Range
Linearity (r^2)	> 0.99
Lower Limit of Quantification (LLOQ)	0.05 - 1 ng/mL
Precision (%RSD)	< 15%
Accuracy (% Bias)	\pm 15%
Matrix Effect	85 - 115%
Recovery	> 80%

Visualizations

Experimental Workflow for N-Methylatalaphylline Quantification





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